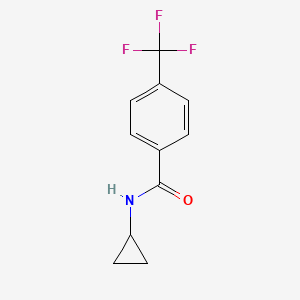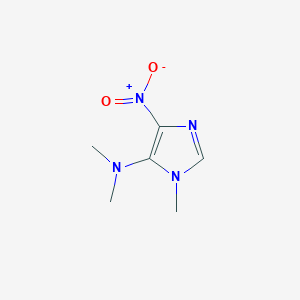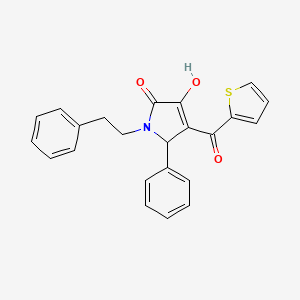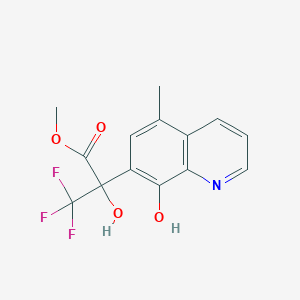![molecular formula C29H30ClN3O2 B11512407 2-{acetyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11512407.png)
2-{acetyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetamido Group: This involves the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced through a Fischer indole synthesis or by using pre-formed indole derivatives.
Coupling Reactions: The final coupling of the chlorophenyl and dimethylphenyl groups can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO as a solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE
- 3,4-DIMETHYLPHENYL 2-(4-CHLOROPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
- 2,4-DICHLOROPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H30ClN3O2 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[acetyl-[2-(2-methyl-1H-indol-3-yl)ethyl]amino]-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H30ClN3O2/c1-18-8-7-9-19(2)27(18)32-29(35)28(22-12-14-23(30)15-13-22)33(21(4)34)17-16-24-20(3)31-26-11-6-5-10-25(24)26/h5-15,28,31H,16-17H2,1-4H3,(H,32,35) |
InChI Key |
CRXIHWBEEGWGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(CCC3=C(NC4=CC=CC=C43)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11512337.png)
![N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11512339.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine](/img/structure/B11512341.png)



![6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512371.png)
![4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11512372.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512374.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11512375.png)
![2-bromo-N-{(1Z)-1-(3-fluorophenyl)-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11512376.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate](/img/structure/B11512387.png)
![4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11512390.png)
